molecular formula C8H5ClN2O B1601935 4-Chloroquinazolin-8-ol CAS No. 154288-08-1

4-Chloroquinazolin-8-ol

Cat. No.: B1601935
CAS No.: 154288-08-1
M. Wt: 180.59 g/mol
InChI Key: HWPUOBKUEFHYJP-UHFFFAOYSA-N
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Description

4-Chloroquinazolin-8-ol is a heterocyclic compound that belongs to the quinazoline family It is characterized by a quinazoline core structure with a chlorine atom at the fourth position and a hydroxyl group at the eighth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinazolin-8-ol typically involves the chlorination of quinazolin-8-ol. One common method is the reaction of quinazolin-8-ol with thionyl chloride, which introduces the chlorine atom at the fourth position. The reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloroquinazolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinazolinone derivative.

    Reduction: The chlorine atom can be reduced to form quinazolin-8-ol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines under basic conditions.

Major Products Formed:

    Oxidation: Quinazolinone derivatives.

    Reduction: Quinazolin-8-ol.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloroquinazolin-8-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloroquinazolin-8-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl group and chlorine atom play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways.

Comparison with Similar Compounds

    7-Chloro-4-quinazolinol: Similar structure but with the chlorine atom at the seventh position.

    8-Chloroquinazolin-4-ol: Similar structure but with the hydroxyl group at the fourth position.

Uniqueness: 4-Chloroquinazolin-8-ol is unique due to the specific positioning of the chlorine and hydroxyl groups, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

4-chloroquinazolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-5-2-1-3-6(12)7(5)10-4-11-8/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPUOBKUEFHYJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578130
Record name 4-Chloroquinazolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154288-08-1
Record name 4-Chloroquinazolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of boron trichloride in dichloromethane (1.0 molar, 46.0 mL) is added via syringe to a solution of 4-chloro-8-methoxyquinazoline (2.24 g, 11.5 mmol) in chloroform, under a nitrogen atmosphere. The reaction mixture is heated at reflux for 1/2 hour, cooled to room temperature and diluted with a mixture of ice and saturated sodium bicarbonate solution. The phases are separated and the aqueous phase is extracted with chloroform. The organic phases are combined, washed with a 10% ethylenediaminetetraacetic acid (EDTA) solution, dried over MgSO4 and concentrated in vacuo to obtain the title product as a white solid, 1.93 g (93%), mp>252° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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